2-Amino-3-(4-fluorophenyl)-2-methylpropan-1-ol hydrochloride
Overview
Description
2-Amino-3-(4-fluorophenyl)-2-methylpropan-1-ol hydrochloride is a chemical compound that features a fluorinated aromatic ring and an amino alcohol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-fluorophenyl)-2-methylpropan-1-ol hydrochloride typically involves the reaction of 4-fluorobenzaldehyde with a suitable amine and a reducing agent. One common method includes the use of sodium borohydride as the reducing agent under mild conditions. The reaction is carried out in an organic solvent such as ethanol or methanol at room temperature, followed by the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. For instance, continuous flow reactors can be employed to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(4-fluorophenyl)-2-methylpropan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include:
Oxidation: 4-fluorobenzaldehyde or 4-fluorobenzophenone derivatives.
Reduction: Cyclohexane derivatives with amino alcohol functionalities.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
2-Amino-3-(4-fluorophenyl)-2-methylpropan-1-ol hydrochloride has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural features.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Amino-3-(4-fluorophenyl)-2-methylpropan-1-ol hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The amino alcohol group can form hydrogen bonds with active sites, while the fluorinated aromatic ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(4-chlorophenyl)-2-methylpropan-1-ol hydrochloride
- 2-Amino-3-(4-bromophenyl)-2-methylpropan-1-ol hydrochloride
- 2-Amino-3-(4-methylphenyl)-2-methylpropan-1-ol hydrochloride
Uniqueness
The presence of the fluorine atom in 2-Amino-3-(4-fluorophenyl)-2-methylpropan-1-ol hydrochloride imparts unique properties such as increased metabolic stability and enhanced binding affinity to certain biological targets compared to its chloro, bromo, and methyl analogs. This makes it a valuable compound for specific applications in medicinal chemistry and drug development.
Properties
IUPAC Name |
2-amino-3-(4-fluorophenyl)-2-methylpropan-1-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO.ClH/c1-10(12,7-13)6-8-2-4-9(11)5-3-8;/h2-5,13H,6-7,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOKGGYOABRPNEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)F)(CO)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.